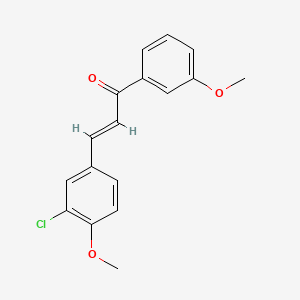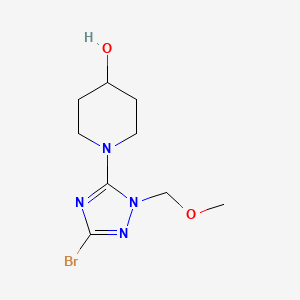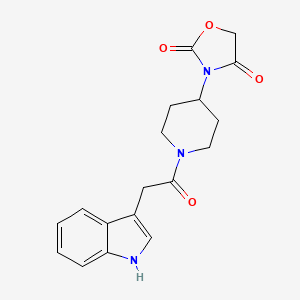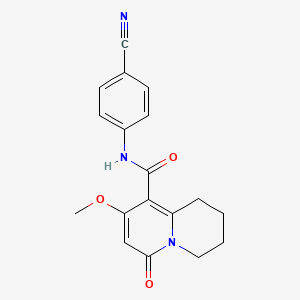![molecular formula C20H34BN3O5 B2646396 tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate CAS No. 877399-39-8](/img/structure/B2646396.png)
tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . The compound is often used in the field of chemistry as a reagent .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis
The InChI Key of the compound is IBLQMWKHENBVJE-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .Physical And Chemical Properties Analysis
This compound has a melting point of 60-65°C and a boiling point of 358.8±35.0 °C . It has a density of 1.03 and is typically stored at a temperature of 2-8°C . The compound is a solid and is white in color .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a reported total yield of 49.9%. Its structure is confirmed by MS and 1 HNMR spectrum, highlighting its role as a key intermediate in synthesizing crizotinib, a biologically active compound (Kong et al., 2016).
Applications in Synthesis of Enantiopure Compounds
The compound is also utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in creating complex chiral structures (Marin et al., 2004).
X-ray Diffraction Studies and Biological Evaluation
Another study involves the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This work underscores the potential for developing novel compounds with specific biological activities, although this example does not directly relate to the tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate (Sanjeevarayappa et al., 2015).
Comparative Study of Regioselectivity and Reaction Media
The compound's utility is further demonstrated in a comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the importance of selecting appropriate reaction conditions to achieve desired product outcomes (Martins et al., 2012).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Moreover, the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors involves a core similar to the tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate, underlining its significance in medicinal chemistry research aimed at developing new drug candidates (Huard et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BN3O5/c1-17(2,3)27-16(25)23-10-8-20(26,9-11-23)14-24-13-15(12-22-24)21-28-18(4,5)19(6,7)29-21/h12-13,26H,8-11,14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVKOEMHWHUYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCN(CC3)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)
![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)


![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)
![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)




